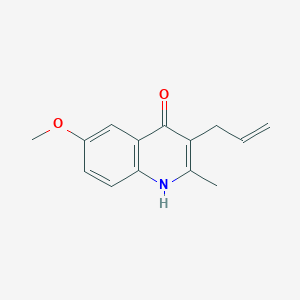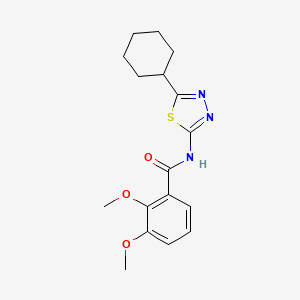
4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as DMMDA-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a prominent chemist and researcher in the field of psychoactive substances. DMMDA-2 is structurally similar to other phenethylamines, such as mescaline and MDMA, and has been studied for its potential therapeutic and psychoactive effects.
作用机制
The exact mechanism of action of 4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. 4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation.
Biochemical and Physiological Effects
4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to produce psychedelic effects similar to other phenethylamines, such as mescaline and MDMA. These effects include altered perception of time and space, changes in visual and auditory perception, and enhanced emotional and sensory experiences.
实验室实验的优点和局限性
4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in the lab, allowing for precise control over the purity and dosage of the substance. However, one limitation is that it is a controlled substance in many countries, making it difficult to obtain for research purposes. Additionally, the psychoactive effects of 4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can make it difficult to conduct research on human subjects, as it may pose risks to their safety and well-being.
未来方向
There are several future directions for research on 4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One direction is to further investigate its potential therapeutic effects, particularly in the treatment of mental health disorders such as depression and anxiety. Another direction is to explore its potential use in the treatment of addiction and PTSD. Additionally, further research is needed to better understand the mechanism of action of 4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one and its effects on the brain and body.
合成方法
The synthesis of 4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves several steps, starting with the reaction between 2,5-dimethoxybenzaldehyde and methyl mercaptan to form 2,5-dimethoxybenzylthiol. This intermediate is then reacted with potassium thiocyanate and ammonium carbonate to form the thiazole ring, followed by the addition of formaldehyde and acetic acid to form the final product. The synthesis of 4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a complex process that requires specialized equipment and expertise in organic chemistry.
科学研究应用
4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been studied for its potential therapeutic and psychoactive effects, particularly in the field of psychiatry. Research has shown that 4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has a similar structure to other phenethylamines that have been used in the treatment of mental health disorders, such as depression and anxiety. It has also been studied for its potential use in the treatment of addiction and post-traumatic stress disorder (PTSD).
属性
IUPAC Name |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-16-9-4-5-11(17-2)8(6-9)7-10-12(15)19-13(14-10)18-3/h4-7H,1-3H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAPGHUVZAYPPH-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)

![2-(4-methyl-1-piperazinyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5861716.png)
![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-4-nitro-1H-pyrazol-1-amine](/img/structure/B5861723.png)
![N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)

![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5861740.png)
![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5861765.png)
![4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5861772.png)

![4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5861789.png)


